Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H19N3O4S . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group and a sulfonyl group, and the piperidine ring is substituted with a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present. For example, it could undergo reactions typical of carboxylates, such as esterification or decarboxylation . The sulfonyl group could also participate in various reactions, such as displacement by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it is likely to have a relatively high molecular weight due to the presence of the sulfonyl and carboxylate groups . Its boiling point is predicted to be 468.4±55.0 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further investigation of its synthesis, reactions, and potential applications. For example, it could be interesting to explore its use in the synthesis of other pyrazole derivatives, or to study its interactions with biological targets .
Properties
IUPAC Name |
ethyl 1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-5-4-6-15(8-10)20(17,18)11-7-13-14(2)9-11/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTYVJYAVHFCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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